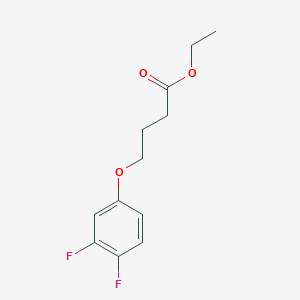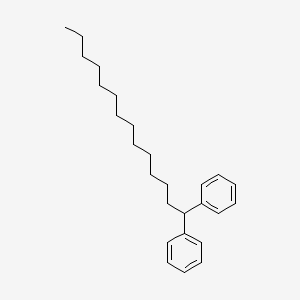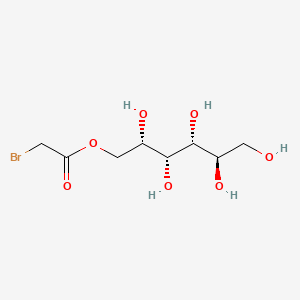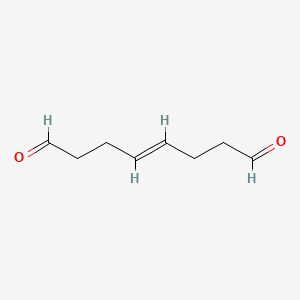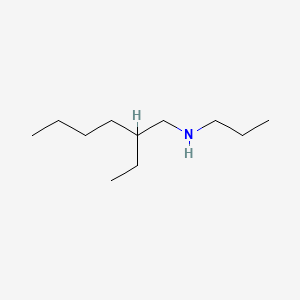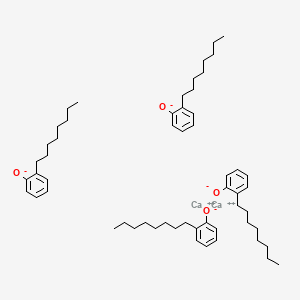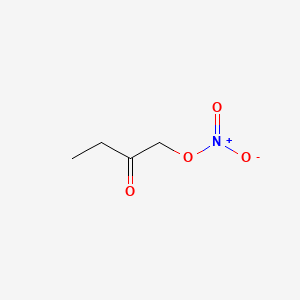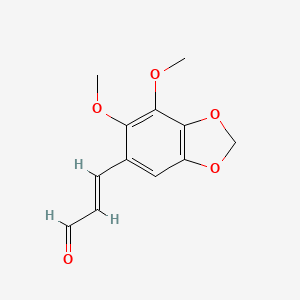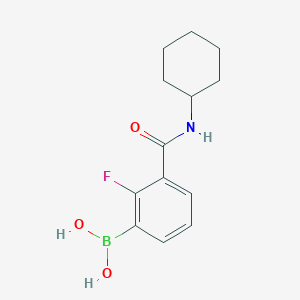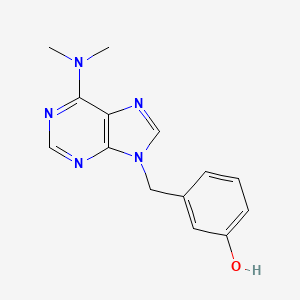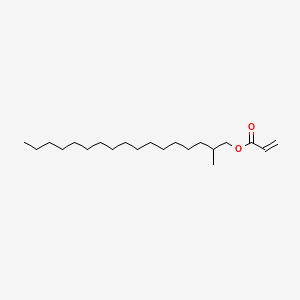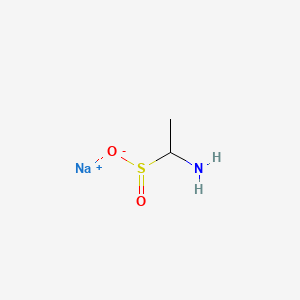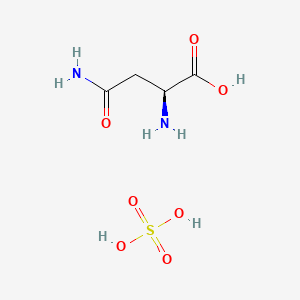
L-Asparagine sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine sulphate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. L-asparagine is known for its involvement in the metabolic control of cell functions in nerve and brain tissue. The sulphate derivative is often used in various biochemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Asparagine sulphate can be synthesized through the reaction of L-asparagine with sulphuric acid. The reaction typically involves dissolving L-asparagine in water, followed by the gradual addition of sulphuric acid under controlled temperature conditions. The mixture is then allowed to react, forming this compound as a precipitate, which can be filtered and purified.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used to produce L-asparagine, which is then chemically reacted with sulphuric acid to form the sulphate derivative. The process is optimized for high yield and purity through various biotechnological techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine sulphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and sulphuric acid.
Oxidation: Under oxidative conditions, this compound can be converted into L-aspartic acid and other by-products.
Substitution: The sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to replace the sulphate group.
Major Products Formed
Hydrolysis: L-asparagine and sulphuric acid.
Oxidation: L-aspartic acid and other oxidized derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
L-Asparagine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
Mécanisme D'action
L-Asparagine sulphate exerts its effects primarily through the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The depletion of L-asparagine in cells, particularly in cancer cells, leads to the inhibition of protein synthesis and cell growth. The molecular targets include asparagine synthetase and various transporters involved in amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine: Another amino acid with similar metabolic functions.
L-Aspartic Acid: A product of L-asparagine hydrolysis with similar biochemical properties.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine.
Uniqueness
L-Asparagine sulphate is unique due to its sulphate group, which imparts distinct chemical properties and reactivity compared to other amino acids and their derivatives. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
74144-37-9 |
|---|---|
Formule moléculaire |
C4H10N2O7S |
Poids moléculaire |
230.20 g/mol |
Nom IUPAC |
(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid |
InChI |
InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1 |
Clé InChI |
WGQPKUTZCLSEIQ-DKWTVANSSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


